Z-Arg-pNA HCl

Description

Significance of Chromogenic Substrates in Protease Analysis

Chromogenic substrates are indispensable tools in the field of protease analysis due to their ability to provide a continuous and quantitative measure of enzymatic activity. diapharma.comdcfinechemicals.com These synthetic molecules are designed to mimic the natural substrates of proteases. diapharma.com They consist of a peptide sequence that confers specificity for a particular enzyme, linked to a chromophore, a chemical group that releases a colored product upon cleavage. diapharma.comdcfinechemicals.com

The fundamental principle behind their use is straightforward: in their intact form, these substrates are colorless. dcfinechemicals.com When a specific protease recognizes and cleaves the peptide bond, the chromophore is released, resulting in a measurable color change. diapharma.comdcfinechemicals.com The intensity of this color, which can be precisely quantified using a spectrophotometer, is directly proportional to the rate of the enzymatic reaction. diapharma.comdcfinechemicals.com This allows researchers to determine the amount of functionally active enzyme in a sample. tandfonline.com

This technology has become a cornerstone in various research and clinical fields, including proteomics, enzyme kinetics, cell signaling, and molecular biology. pubcompare.ai It has been particularly instrumental in advancing the understanding of the mechanisms that regulate complex biological processes like blood coagulation and fibrinolysis. diapharma.com The accuracy and sensitivity of assays using chromogenic substrates are highly dependent on the specificity and selectivity of the substrate for the target enzyme. ashpublications.org

Historical Context and Evolution of Peptide p-Nitroanilide Substrates

The development of chromogenic substrate technology began in the early 1970s and has since become a vital tool in biochemical research. diapharma.com Initially, the synthesis of peptide p-nitroanilides presented significant challenges, primarily due to the low nucleophilicity of the amino group in p-nitroaniline, which made its incorporation into peptide chains difficult. nih.gov

Early research, such as that conducted in the late 1970s, focused on developing and characterizing new peptide chromogenic substrates to improve sensitivity and specificity for various serine proteases involved in the blood coagulation cascade. nih.gov Scientists synthesized and tested substrates with different amino acid sequences to find ones that were preferentially cleaved by specific enzymes like thrombin, Factor Xa, and plasmin, while being resistant to others. nih.gov For instance, substrates like S-2222 were found to be sensitive to Factor Xa but not to thrombin, whereas S-2251 was identified as being relatively specific for plasmin. nih.gov

This period marked a significant evolution from using less specific single amino acid substrates to more sophisticated synthetic peptides that mimic the natural cleavage sites of target proteases. nih.gov This evolution was driven by the need for more accurate and reliable diagnostic and research tools. Over the years, continued research has led to the development of a wide array of highly selective chromogenic substrates for a multitude of proteases, including activated protein C (APC). ashpublications.org The progression of synthetic techniques and a deeper understanding of enzyme-substrate interactions have allowed for the creation of substrates that are not only easier to produce but also offer superior sensitivity and selectivity for precise biochemical analysis. pubcompare.aiashpublications.orgnih.gov

Data Tables

Table 1: Physicochemical Properties of Z-Arg-pNA HCl

| Property | Value |

| CAS Number | 59188-53-3 avantorsciences.com |

| Molecular Formula | C₂₀H₂₅ClN₆O₅ avantorsciences.com |

| Molecular Weight | 464.907 g/mol avantorsciences.com |

| Storage Temperature | Freezer avantorsciences.com |

Table 2: Examples of Peptide p-Nitroanilide Chromogenic Substrates and Their Target Proteases

| Substrate Name | Abbreviation | Target Protease(s) |

| N-Bz-Ile-Glu-Gly-Arg-pNA HCl | S-2222 | Factor Xa nih.govdcchemicals.com |

| H-D-Phe-Pip-Arg-pNA 2HCl | S-2238 | Thrombin nih.govdcchemicals.com |

| H-D-Val-Leu-Lys-pNA 2HCl | S-2251 | Plasmin nih.gov |

| Z-D-Arg-Gly-Arg-pNA HCl | - | Factor Xa tribioscience.combiomol.com |

| Z-Arg-Arg-pNA | - | Cathepsin B medchemexpress.comechelon-inc.com |

| N-Bz-Pro-Phe-Arg-pNA HCl | Chromozym PK | Plasma Kallikrein nih.gov |

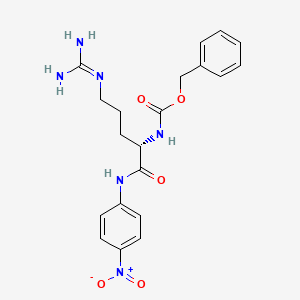

Structure

2D Structure

3D Structure

Properties

CAS No. |

29542-03-8 |

|---|---|

Molecular Formula |

C20H24N6O5 |

Molecular Weight |

428.4 g/mol |

IUPAC Name |

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C20H24N6O5/c21-19(22)23-12-4-7-17(25-20(28)31-13-14-5-2-1-3-6-14)18(27)24-15-8-10-16(11-9-15)26(29)30/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,24,27)(H,25,28)(H4,21,22,23)/t17-/m0/s1 |

InChI Key |

NRTJWZHOAFLRIR-KRWDZBQOSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

sequence |

R |

Synonyms |

CBZ-ArgpNA N(alpha)-carbobenzoxyarginine-4-nitroanilide N-(alpha)-carbobenzoxy-L-arginine-para-nitroanilide N-(alpha)-carbobenzoxyarginine-4-nitroanilide |

Origin of Product |

United States |

Molecular Basis of Z Arg Pna Hcl As a Protease Substrate

Structural Design Principles and Functional Moieties

The efficacy of Z-Arg-pNA HCl as a protease substrate is a direct result of its three key components: the N-terminal protecting group (Z), the specific amino acid residue (Arginine), and the C-terminal chromophore (p-nitroanilide). This tripartite structure ensures stability, specificity, and a detectable signal upon enzymatic action.

The N-terminus of the arginine residue is protected by a benzyloxycarbonyl group, commonly abbreviated as Z or Cbz. bachem.com This group serves a critical function in peptide chemistry by preventing the α-amino group from participating in unwanted side reactions. peptide.combiosynth.com In the context of this compound, the Z-group ensures that the protease specifically recognizes and cleaves the amide bond at the C-terminus of the arginine residue, rather than interacting with the N-terminus. peptide.com The Z-group is a well-established and stable protecting group, resistant to racemization and removable under specific conditions like hydrogenolysis or strong acids, though in this substrate application, it remains attached. bachem.comcreative-peptides.commasterorganicchemistry.com Its presence effectively caps the N-terminus, directing the enzymatic activity to the intended scissile bond.

Table 1: Overview of Key Functional Moieties in this compound

| Moiety | Chemical Name | Abbreviation | Primary Function |

|---|---|---|---|

| Protecting Group | Benzyloxycarbonyl | Z or Cbz | Protects the N-terminal α-amino group to ensure cleavage specificity. peptide.comcreative-peptides.com |

| Amino Acid Residue | Arginine | Arg, R | Provides specificity for proteases that recognize and cleave after basic amino acids at the P1 position. expasy.orgnih.gov |

The specificity of a protease is largely determined by its interaction with the amino acid residues of the substrate adjacent to the scissile bond. According to the nomenclature established by Schechter and Berger, the amino acid residue on the N-terminal side of the cleaved bond is designated as the P1 residue. For this compound, this P1 residue is arginine.

Arginine is a positively charged, basic amino acid. Many serine proteases, such as trypsin, thrombin, and plasmin, have a deep, negatively charged pocket (the S1 pocket) in their active site that preferentially binds basic residues like arginine or lysine (B10760008) at the P1 position. expasy.orgnih.govpnas.org The presence of arginine in this compound makes it a highly specific substrate for these types of enzymes. expasy.orgnih.gov Trypsin, for example, exhibits a strong preference for cleaving peptide bonds C-terminal to arginine and lysine. pnas.org This specificity is fundamental to its biological role and is exploited in in-vitro assays using substrates like this compound. The interaction between the positively charged guanidinium (B1211019) group of the arginine side chain and the negatively charged aspartate residue at the bottom of the enzyme's S1 pocket is a key determinant of binding and subsequent catalysis. nih.gov

Table 2: P1 Specificity of Selected Serine Proteases

| Protease | Preferred P1 Residue(s) |

|---|---|

| Trypsin | Arginine (Arg), Lysine (Lys) pnas.org |

| Thrombin | Arginine (Arg) > Lysine (Lys) pnas.org |

| Plasmin | Lysine (Lys) > Arginine (Arg) pnas.org |

| Factor Xa | Arginine (Arg) expasy.orgnih.gov |

| Chymotrypsin (B1334515) | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) expasy.org |

The C-terminus of the arginine is linked via an amide bond to p-nitroaniline (pNA). This molecule functions as a chromogenic reporter group, or chromophore. scbt.com In its substrate-bound form (as Z-Arg-pNA), the compound is essentially colorless or pale yellow. mdpi.com However, upon enzymatic cleavage of the amide bond, free p-nitroaniline is released into the solution. sigmaaldrich.comnih.gov

Free p-nitroaniline is a yellow-colored compound that exhibits a strong absorbance of light at a specific wavelength, typically measured between 405 and 410 nm. sigmaaldrich.comtaylorandfrancis.com This property allows for the continuous monitoring of enzyme activity using a spectrophotometer. nih.gov The rate of increase in absorbance at this wavelength is directly proportional to the rate of p-nitroaniline release, which in turn reflects the rate of the enzymatic reaction. sigmaaldrich.com This principle forms the basis of a simple, sensitive, and continuous colorimetric assay for protease activity. nih.gov

Table 3: Spectrophotometric Properties of p-Nitroaniline (pNA)

| Property | Value | Reference |

|---|---|---|

| Appearance | Bright yellow powder | usc.edu |

| Molar Extinction Coefficient (ε) at 410 nm | ~8,800 M⁻¹cm⁻¹ | sigmaaldrich.com |

Enzymatic Hydrolysis Mechanism and p-Nitroaniline Release

The enzymatic assay using this compound is based on the protease-catalyzed hydrolysis of the amide bond linking the arginine residue to the p-nitroaniline group. nih.govnih.gov The process can be summarized in the following steps:

Substrate Binding: The this compound substrate binds to the active site of the target protease. The arginine side chain fits into the enzyme's S1 specificity pocket, orienting the scissile amide bond correctly for catalysis.

Catalysis: The catalytic residues in the protease's active site (e.g., the catalytic triad of Ser-His-Asp in serine proteases) attack the carbonyl carbon of the arginine residue in the scissile peptide bond.

Bond Cleavage: The amide bond between arginine and p-nitroaniline is hydrolyzed.

Product Release: Two products are released from the enzyme's active site: Z-Arg and free p-nitroaniline.

The released p-nitroaniline imparts a yellow color to the solution, and the rate of its formation can be quantified by monitoring the increase in absorbance at 405-410 nm over time. sigmaaldrich.comtaylorandfrancis.com This provides a direct measure of the enzyme's catalytic activity under the specific assay conditions.

Methodologies for Protease Activity Assessment Using Z Arg Pna Hcl

Spectrophotometric Assay Principles and Detection Wavelength Optimization

The fundamental principle of a spectrophotometric assay using Z-Arg-pNA HCl lies in the differential light absorption properties of the substrate and its cleavage product, p-nitroaniline. juniperpublishers.comjuniperpublishers.com When a protease cleaves the bond between arginine and p-nitroaniline in the this compound molecule, the liberated p-nitroaniline exhibits a distinct absorbance spectrum. sigmaaldrich.com

The concentration of the released p-nitroaniline is quantified by measuring the absorbance of the solution at a specific wavelength. While the maximum absorbance of p-nitroaniline is around 381 nm, the optimal wavelength for monitoring the reaction is often set at 405 nm or 410 nm. sigmaaldrich.comresearchgate.netacs.org This is a strategic choice to minimize the interference from the absorbance of the uncleaved substrate, which can overlap with the pNA spectrum at lower wavelengths. sigmaaldrich.com The change in absorbance over time is then used to calculate the rate of the enzymatic reaction.

It is important to note that the absorption spectrum of p-nitroaniline can be influenced by the composition of the solution, including ionic strength and the presence of additives like polyethylene (B3416737) glycol or bovine serum albumin. nih.gov These factors can cause a red-shift in the spectrum, potentially altering the extinction coefficient at a fixed wavelength. nih.gov Therefore, careful consideration and consistency in assay conditions are crucial for accurate and reproducible results.

Standardization of Assay Conditions for Kinetic Studies

To obtain meaningful and comparable data from protease kinetic studies using this compound, it is imperative to standardize the assay conditions. This involves the optimization of several key parameters that can significantly influence enzyme activity.

The pH of the reaction environment is a critical factor that profoundly affects protease activity. Each protease has an optimal pH range at which it exhibits maximum catalytic efficiency. To determine this, assays are typically performed across a range of pH values using a series of buffers with overlapping pH ranges. researchgate.net For instance, a common approach is to use citrate (B86180) buffers for acidic conditions (pH 4-5), phosphate (B84403) buffers for near-neutral conditions (pH 6-7), and Tris-HCl or glycine-NaOH buffers for alkaline conditions (pH 8-12). researchgate.netnih.govmdpi.com It is also important to maintain a sufficient buffer concentration, typically at least 50 mM, to resist any pH changes that might occur during the reaction. researchgate.net The choice of buffer can also influence enzyme activity, so it is sometimes necessary to test different buffer systems at the same pH to identify the most suitable one. researchgate.net

Temperature is another crucial parameter that must be carefully controlled in kinetic assays. Enzyme activity generally increases with temperature up to an optimal point, beyond which the enzyme begins to denature and lose activity. Therefore, it is essential to determine the optimal temperature for the protease being studied by performing the assay at various temperatures. Once the optimal temperature is identified, all subsequent assays should be conducted at this constant temperature using a water bath or a temperature-controlled cuvette holder to ensure consistency. The incubation time for the reaction is also a key parameter. It should be long enough to allow for a measurable change in absorbance but short enough to ensure that the reaction rate remains linear (initial rate conditions).

The determination of the initial reaction rate (V₀) is fundamental to enzyme kinetics. labster.com The initial rate is the rate of the reaction at the very beginning (t=0), when the substrate concentration is essentially constant. labster.compurdue.edu To measure V₀, the reaction is monitored over a short period, and the rate is calculated from the initial linear portion of the progress curve of product formation versus time. labster.com

The method of initial rates involves measuring the initial reaction rate at several different initial concentrations of the substrate, this compound. davidson.edukhanacademy.org This allows for the determination of the kinetic parameters, Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ). By varying the initial substrate concentration and measuring the corresponding initial rates, a Michaelis-Menten plot can be generated to determine these important kinetic constants. researchgate.net

High-Throughput Screening Adaptations of this compound Assays

The this compound assay is well-suited for adaptation to high-throughput screening (HTS) formats, which are essential for modern drug discovery and enzyme profiling. nih.govutmb.edunih.govsemanticscholar.org HTS allows for the rapid testing of large numbers of compounds, such as potential enzyme inhibitors. semanticscholar.org The colorimetric nature of the this compound assay makes it readily adaptable to microplate-based formats (e.g., 96-well or 384-well plates), where absorbance can be read quickly and efficiently by a microplate reader. semanticscholar.orgmsu.edu

The adaptation involves miniaturizing the assay volume and automating the liquid handling steps for adding reagents, compounds, and the enzyme. nih.govsemanticscholar.org This allows for the simultaneous screening of thousands of compounds. semanticscholar.org The data from the microplate reader can be directly fed into software for analysis, enabling the rapid identification of "hits" – compounds that modulate the activity of the protease. semanticscholar.org

Comparative Analysis with Fluorogenic Substrate Systems (e.g., AMC Derivatives)

While this compound is a widely used chromogenic substrate, fluorogenic substrates, such as those based on 7-amino-4-methylcoumarin (B1665955) (AMC), offer an alternative with certain advantages. researchgate.netnih.gov Fluorogenic assays are generally more sensitive than colorimetric assays. nih.gov

The principle of fluorogenic assays is similar: enzymatic cleavage of the substrate releases a fluorescent molecule (in this case, AMC). rndsystems.com The increase in fluorescence is then measured over time. Substrates like Z-Phe-Arg-AMC are used to assay for the activity of proteases such as papain. rndsystems.com Other examples include Z-Ala-Arg-Arg-AMC for the trypsin-like activity of the proteasome and D-Ile-Pro-Arg-AMC for tissue plasminogen activator (tPA). medchemexpress.comechelon-inc.com

The primary advantage of fluorogenic substrates is their higher sensitivity, which allows for the use of lower enzyme and substrate concentrations. nih.gov This can be particularly beneficial in HTS, as it can reduce costs and allow for a greater number of substrates to be included in a single assay. nih.gov However, fluorogenic assays can be more susceptible to interference from fluorescent compounds in the sample, and the instrumentation required (a fluorometer) can be more complex than a spectrophotometer.

The choice between a chromogenic substrate like this compound and a fluorogenic substrate depends on the specific requirements of the assay, including the desired sensitivity, the potential for interference, and the available instrumentation.

| Parameter | This compound (Chromogenic) | AMC-based Substrates (Fluorogenic) |

| Detection Method | Spectrophotometry (Absorbance) | Fluorometry (Fluorescence) |

| Released Group | p-nitroaniline (pNA) | 7-amino-4-methylcoumarin (AMC) |

| Sensitivity | Lower | Higher nih.gov |

| Instrumentation | Spectrophotometer | Fluorometer |

| Potential Interference | Colored compounds | Fluorescent compounds |

| Common Wavelengths | 405 nm, 410 nm sigmaaldrich.comacs.org | Excitation: ~380 nm, Emission: ~460 nm nih.gov |

Enzyme Kinetics and Inhibition Studies with Z Arg Pna Hcl

Determination of Michaelis-Menten Kinetic Parameters

The interaction between a protease and Z-Arg-pNA HCl can be characterized by the Michaelis-Menten model, which describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (KM).

Substrate Affinity (K_M) Characterization

The Michaelis constant (K_M) is a fundamental parameter that reflects the affinity of an enzyme for its substrate. It is defined as the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower K_M value indicates a higher affinity of the enzyme for the substrate, meaning the enzyme can become saturated at lower substrate concentrations.

The determination of K_M for various proteases with this compound as the substrate is crucial for comparing their substrate-binding efficiencies. For instance, studies on bovine trypsin have been conducted using substrates structurally similar to this compound. For Nα-benzoyl-L-arginine p-nitroanilide (Bz-Arg-pNA), a K_M value of 1.56 x 10⁻⁵ M was reported for bovine trypsin at pH 8.2. nih.gov In another detailed study on the trypsin-catalyzed hydrolysis of N-α-benzyloxycarbonyl-L-lysine p-nitroanilide (Z-Lys-pNA), a substrate closely related to this compound, the K_M was found to be 0.512 mM at pH 6.94. researchgate.net The pH can significantly influence the K_M value, as demonstrated by the increase in K_M for Z-Lys-pNA with decreasing pH. researchgate.net For the serine protease thrombin, an approximate K_M value of less than 0.4 mM was noted with a similar chromogenic substrate, HD-CHG-Ala-Arg-pNA.

Table 1: Michaelis-Menten Constants (K_M) for Various Proteases with Arginine-p-nitroanilide Substrates

| Enzyme | Substrate | K_M Value | pH | Reference |

| Bovine Trypsin | Bz-Arg-pNA | 1.56 x 10⁻⁵ M | 8.2 | nih.gov |

| Bovine Trypsin | Z-Lys-pNA | 0.512 mM | 6.94 | researchgate.net |

| Thrombin | HD-CHG-Ala-Arg-pNA | < 0.4 mM (approx.) | Not Specified |

This table presents K_M values for proteases with substrates structurally similar to this compound, providing an insight into the expected affinity range.

Catalytic Efficiency (k_cat/K_M) Determination

The catalytic efficiency of an enzyme, represented by the specificity constant (k_cat/K_M), is a measure of how efficiently an enzyme converts a substrate into a product. It takes into account both the binding affinity (K_M) and the turnover rate (k_cat), which is the number of substrate molecules converted to product per enzyme molecule per unit of time. A higher k_cat/K_M value signifies a more efficient enzyme.

For bovine trypsin with Bz-Arg-pNA, the k_cat was determined to be 0.081 s⁻¹, resulting in a specific k_cat/K_M value. nih.gov The study on Z-Lys-pNA hydrolysis by trypsin at 25°C revealed a maximal k_cat/K_M of 1391 M⁻¹s⁻¹. acs.org Similar to K_M, the catalytic efficiency is also pH-dependent. For the hydrolysis of various Nα-benzoyl-L-arginine derivatives by papain, the k_cat/K_M was found to be modulated by two acid ionizations. Mechanistic studies on thrombin catalysis have also utilized p-nitroanilide substrates to investigate the pH profiles of k_cat/K_M. nih.gov

Table 2: Catalytic Efficiency (k_cat/K_M) of Proteases with Arginine-p-nitroanilide Substrates

| Enzyme | Substrate | k_cat/K_M Value | pH | Reference |

| Bovine Trypsin | Bz-Arg-pNA | Not explicitly stated, but comparable to a related substrate. | 8.2 | nih.gov |

| Bovine Trypsin | Z-Lys-pNA | 1391 M⁻¹s⁻¹ (maximal) | Not Specified | acs.org |

| Papain | Nα-benzoyl-L-arginine derivatives | pH-dependent | Not Specified | |

| Thrombin | Various pNA substrates | pH-dependent | Not Specified | nih.gov |

This table summarizes the catalytic efficiencies of different proteases with substrates analogous to this compound.

Elucidation of Protease Inhibition Mechanisms

This compound is an invaluable substrate for investigating the mechanisms of protease inhibitors. By measuring the enzymatic activity in the presence of varying concentrations of an inhibitor, it is possible to determine the mode of inhibition.

Competitive, Non-Competitive, and Uncompetitive Inhibition Analysis

The three primary reversible inhibition mechanisms can be distinguished by their effects on the Michaelis-Menten parameters:

Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. This leads to an increase in the apparent K_M, while Vmax remains unchanged. The inhibition can be overcome by increasing the substrate concentration.

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). nih.gov This binding event alters the enzyme's conformation, reducing its catalytic activity without affecting substrate binding. nih.gov In pure non-competitive inhibition, Vmax is decreased, while K_M remains unchanged. nih.govwikipedia.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition is more effective at higher substrate concentrations and results in a decrease in both Vmax and K_M. libretexts.org

The use of this compound in protease assays allows for the generation of Lineweaver-Burk plots, which graphically differentiate these inhibition types based on the changes in the intercepts and slopes of the lines.

Determination of Half-Maximal Inhibitory Concentration (IC_50)

The half-maximal inhibitory concentration (IC_50) is a quantitative measure of the potency of an inhibitor. It represents the concentration of an inhibitor that is required to reduce the rate of an enzymatic reaction by 50%. A lower IC_50 value indicates a more potent inhibitor.

Assays utilizing this compound are frequently employed to determine the IC_50 values of novel or known protease inhibitors. By measuring the enzyme activity at various inhibitor concentrations, a dose-response curve can be generated, from which the IC_50 value can be calculated. For example, in a study of trypsin and chymotrypsin (B1334515) inhibitory activities of a mini-black soybean protease inhibitor, the IC_50 values were determined, although the specific substrate for the trypsin assay was casein. researchgate.net

Table 3: Illustrative IC_50 Values for Protease Inhibitors

| Inhibitor | Enzyme | Assay Substrate | IC_50 Value | Reference |

| Mini-black soybean protease inhibitor (MBSTI) | Bovine pancreatic trypsin | Casein | Not specified in abstract | researchgate.net |

| Dithiothreitol (DTT) on MBSTI | Trypsin-inhibitory activity | Not specified | ~30 mM | researchgate.net |

| Dithiothreitol (DTT) on Soybean trypsin inhibitor (STI) | Trypsin-inhibitory activity | Not specified | < 10 mM | researchgate.net |

This table provides examples of IC_50 values determined for protease inhibitors, highlighting the utility of such assays in inhibitor characterization. Note that the specific substrate in these examples was not always this compound, but the principle of IC_50 determination remains the same.

Specificity and Selectivity Profiling of Proteases Using Z Arg Pna Hcl

Serine Protease Substrate Profiling

Serine proteases are a large family of enzymes that utilize a key serine residue in their active site for catalysis. Many serine proteases, particularly those with trypsin-like specificity, preferentially cleave peptide bonds C-terminal to basic amino acid residues, namely arginine and lysine (B10760008). Due to the presence of arginine, Z-Arg-pNA HCl serves as a substrate for this class of enzymes. However, the amino acid residues at positions upstream of the cleavage site (P2, P3, P4, etc.) play a critical role in determining the rate and specificity of hydrolysis. The simple structure of this compound, which only occupies the S1 binding pocket of the protease, makes it a useful tool for basic activity screening but often a less specific and efficient substrate compared to more complex peptides.

Trypsin and Trypsin-like Enzymes

Trypsin is the archetypal serine protease that demonstrates a strong preference for cleaving after arginine and lysine residues. Consequently, this compound is readily hydrolyzed by trypsin and is frequently used as a fundamental tool for assaying its activity. The interaction is primarily governed by the positively charged side chain of the substrate's arginine residue fitting into the negatively charged S1 specificity pocket of trypsin, which contains a key aspartate residue (Asp189).

However, research has shown that modifications to the basic Arg-pNA structure can significantly influence the kinetic parameters of hydrolysis. The nature of the N-terminal protecting group and the addition of other amino acids at the P2 and P3 positions can enhance binding and catalysis. For instance, studies have compared various acyl-arginyl-p-nitroanilides to determine optimal structures for trypsin substrates. nih.gov While this compound is a competent substrate, others with different acyl groups or extended peptide chains can exhibit much higher rates of hydrolysis. nih.gov

| Substrate | Relative Hydrolysis Rate by Trypsin |

| Benzoyl-Arg-pNA | 1.0 |

| Octanoyl-Arg-pNA | 4.0 |

| Acetyl-Phe-Gly-Arg-pNA | - |

| Benzoyl-Pro-Arg-pNA | - |

This table illustrates the principle that modifications to the basic Arg-pNA structure affect the rate of trypsin hydrolysis. Data derived from studies on acyl- and peptidyl-arginyl-p-nitroanilides. nih.gov

Coagulation Cascade Proteases (Factor Xa, Thrombin, Plasmin, Kallikrein)

The blood coagulation cascade involves a series of sequential activations of serine proteases. While many of these proteases, including Factor Xa, thrombin, plasmin, and kallikrein, are "trypsin-like" in their preference for cleaving after basic residues, they possess extended substrate-binding sites that confer high specificity. This ensures the precise regulation of the coagulation process. As a result, the simple this compound substrate is generally a poor and non-selective tool for profiling these enzymes. nih.gov

Factor Xa (FXa): FXa requires specific residues in the P2 and P4 positions for efficient recognition. Highly sensitive and specific chromogenic substrates for FXa, such as Z-D-Arg-Gly-Arg-pNA and Bz-Ile-Glu-Gly-Arg-pNA (S-2222), have been developed to mimic its natural substrate, prothrombin. nih.govtribioscience.comaniara.comasnailtech.com These extended sequences ensure that the substrate fits optimally into the active site of FXa, leading to efficient cleavage, whereas this compound would be hydrolyzed very inefficiently.

Thrombin: Thrombin's specificity is also tightly controlled by interactions beyond the S1 pocket. Specific substrates like H-D-Phe-Pip-Arg-pNA (S-2238) and Z-Gly-Pro-Arg-pNA (Chromozym TH) are designed to fit its unique active site cleft and are hydrolyzed with high sensitivity. nih.govtribioscience.comcryopep.com These substrates are readily cleaved by thrombin but are poor substrates for other coagulation proteases like Factor Xa. nih.gov

Plasmin: Plasmin, the principal enzyme of fibrinolysis, preferentially cleaves after lysine residues but also recognizes arginine. Its specificity is exploited by substrates such as H-D-Val-Leu-Lys-pNA (S-2251), which is relatively specific for plasmin and resistant to cleavage by thrombin and Factor Xa. nih.gov

Kallikrein: Plasma kallikrein has distinct substrate requirements, with specific chromogenic substrates like N-Bz-Pro-Phe-Arg-pNA (Chromozym PK) and D-Pro-Phe-Arg-pNA being developed for its selective measurement. nih.govcaymanchem.com Studies on pancreatic kallikrein have also shown that its activity is best measured with extended peptide substrates. nih.gov

| Target Protease | Example of a Specific Chromogenic Substrate |

| Factor Xa | Z-D-Arg-Gly-Arg-pNA HCl aniara.com |

| Thrombin | H-D-Phe-Pip-Arg-pNA 2HCl tribioscience.com |

| Plasmin | H-D-Val-Leu-Lys-pNA 2HCl nih.gov |

| Plasma Kallikrein | D-Pro-Phe-Arg-pNA HCl caymanchem.com |

This table shows examples of specific chromogenic substrates for coagulation cascade proteases, highlighting the requirement for extended peptide sequences for selectivity, in contrast to the simple structure of this compound.

Other Serine Proteases (e.g., Hepsin, Matriptase, Urokinase)

Other trypsin-like serine proteases involved in processes like tissue remodeling and cancer progression also recognize arginine at the P1 position.

Urokinase (uPA): Urokinase-type plasminogen activator is a key enzyme in fibrinolysis and cell migration. It is often assayed using substrates that contain a P1 arginine, such as pyro-Glu-Gly-Arg-pNA and Z-Val-Gly-Arg-pNA. echelon-inc.comcoachrom.com These substrates provide greater sensitivity for urokinase compared to a simple arginine derivative.

Hepsin and Matriptase: These are cell-surface serine proteases implicated in cancer. Substrate specificity studies reveal that they both prefer arginine at the P1 position but have distinct preferences at the P2, P3, and P4 positions. nih.gov Profiling and inhibitor design for these enzymes rely on libraries of complex peptide substrates to map these extended binding site preferences. nih.gov Therefore, this compound would lack the necessary specificity to differentiate between the activities of hepsin, matriptase, and other co-expressed proteases.

Cysteine Protease Substrate Profiling

Cysteine proteases, such as those in the papain family, utilize a cysteine residue as the catalytic nucleophile. Several members of this family can cleave substrates after basic residues, and thus this compound can be used in their study. However, as with serine proteases, specificity is often dictated by interactions at subsites other than S1.

Cathepsin B and Related Lysosomal Cysteine Proteases

Cathepsin B is a lysosomal cysteine protease with complex substrate specificity, exhibiting both endopeptidase and dipeptidyl carboxypeptidase activities. A key feature of Cathepsin B is an unusual S2 subsite containing a glutamic acid residue (Glu245), which confers a strong preference for an arginine residue at the substrate's P2 position. nih.gov

Because of this unique structural feature, the most effective and specific substrates for Cathepsin B contain two adjacent arginine residues, with one occupying the P2 position and the other the P1 position. The dipeptide substrate Z-Arg-Arg-pNA is a well-established chromogenic substrate for Cathepsin B. fishersci.comechelon-inc.commedchemexpress.com In contrast, this compound, which lacks a P2 residue, is a very poor substrate for Cathepsin B because it cannot take advantage of the critical S2-P2 interaction. While other substrates like Z-Phe-Arg-AMC are also cleaved by Cathepsin B, they are less specific and are readily hydrolyzed by other cathepsins like L, K, and V. nih.govacs.org The development of highly specific substrates for Cathepsin B has even moved towards tripeptides, such as Z-Nle-Lys-Arg-AMC, to further enhance selectivity over other cysteine cathepsins. nih.gov

| Substrate | Relative Specificity for Cathepsin B | Notes |

| This compound | Very Low | Lacks a P2 residue, making it a poor substrate. |

| Z-Arg-Arg-pNA | High | The P2 arginine interacts favorably with the S2 pocket of Cathepsin B. nih.gov |

| Z-Phe-Arg-pNA/AMC | Low to Moderate | Cleaved by Cathepsin B but also readily cleaved by Cathepsins L, K, and V. nih.govacs.org |

| Z-Nle-Lys-Arg-AMC | Very High | Designed for enhanced specificity and sensitivity for Cathepsin B over a broad pH range. nih.gov |

This table compares the utility of different arginine-containing substrates for assaying Cathepsin B activity.

Differentiation from Papain Family Cysteine Peptidases

The papain family of cysteine peptidases includes enzymes like papain, bromelain, and various mammalian cathepsins (L, K, S, etc.). Papain itself has very broad specificity and is known to efficiently cleave peptide bonds C-terminal to basic amino acids, as well as after leucine (B10760876) and glycine. sigmaaldrich.com Therefore, papain readily hydrolyzes this compound and similar substrates like Nα-benzoyl-L-arginine-p-nitroanilide (BAPNA). sigmaaldrich.comnih.gov

Differentiation between members of the papain family is challenging due to their overlapping specificities. It cannot be achieved reliably with a single substrate like this compound. Instead, profiling is typically performed by comparing the relative rates of hydrolysis of a panel of substrates. For example, Cathepsin L and papain are known to cleave the substrate Z-Phe-Arg-pNA efficiently, reflecting a preference for a hydrophobic residue at the P2 position. fishersci.com By comparing the activity of an enzyme against this compound versus Z-Phe-Arg-pNA, one can begin to distinguish between proteases that prefer a vacant P2 site (or are inhibited by a P2 residue) and those that prefer a hydrophobic P2 residue. This compound can thus serve as a baseline substrate in a broader profiling panel to help delineate the specific P2-S2 preferences that differentiate the various papain-family cysteine proteases.

Table of Mentioned Compounds

| Common Abbreviation/Name | Full Chemical Name |

| This compound | Nα-Benzyloxycarbonyl-L-arginine-p-nitroanilide hydrochloride |

| BAPNA | Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride |

| Z-D-Arg-Gly-Arg-pNA HCl | Benzyloxycarbonyl-D-Arginyl-Glycyl-Arginine-p-nitroanilide hydrochloride |

| S-2222 | N-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide hydrochloride |

| S-2238 / H-D-Phe-Pip-Arg-pNA | H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroanilide |

| Chromozym TH | N-Benzyloxycarbonyl-Glycyl-L-prolyl-L-arginine-p-nitroanilide hydrochloride |

| S-2251 | H-D-Valyl-L-leucyl-L-lysine-p-nitroanilide |

| Chromozym PK | N-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide hydrochloride |

| D-Pro-Phe-Arg-pNA | D-Prolyl-L-phenylalanyl-L-arginine-p-nitroanilide |

| pyro-Glu-Gly-Arg-pNA | L-Pyroglutamyl-glycyl-L-arginine-p-nitroanilide |

| Z-Val-Gly-Arg-pNA | N-Benzyloxycarbonyl-L-valyl-glycyl-L-arginine-p-nitroanilide |

| Z-Arg-Arg-pNA | Nα-Benzyloxycarbonyl-L-arginyl-L-arginine-p-nitroanilide |

| Z-Phe-Arg-pNA/AMC | N-Benzyloxycarbonyl-L-phenylalanyl-L-arginine-p-nitroanilide / 7-amido-4-methylcoumarin |

| Z-Nle-Lys-Arg-AMC | N-Benzyloxycarbonyl-L-norleucyl-L-lysyl-L-arginine-7-amido-4-methylcoumarin |

| pNA | p-nitroaniline |

| AMC | 7-amido-4-methylcoumarin |

Structural Determinants of Substrate Selectivity (P1, P2, P3, P4 Site Interactions)

The specificity of a protease for its substrate is governed by a series of interactions between the amino acid residues of the substrate and the corresponding binding pockets of the enzyme. This interaction is described by the Schechter and Berger nomenclature, where the substrate residues are denoted as Pn...P3-P2-P1-P1'-P2'-P3'...Pn', with the cleavage occurring between P1 and P1'. The corresponding binding sites on the protease are termed Sn...S3-S2-S1-S1'-S2'-S3'...Sn'. expasy.org For this compound, the arginine residue occupies the crucial P1 position.

P1 Site Interaction and the S1 Pocket: The primary determinant of specificity for trypsin-like serine proteases is the S1 pocket. purdue.edu In these enzymes, the S1 pocket is typically deep and possesses a negatively charged residue at its base, which allows for the accommodation and stabilization of the positively charged side chains of arginine or lysine at the P1 position of the substrate. nih.gov The guanidinium (B1211019) group of the arginine in this compound forms a salt bridge with an aspartic acid residue (Asp189 in trypsin) at the bottom of the S1 pocket, anchoring the substrate for catalysis. nih.gov The presence of this arginine is the principal reason for the substrate's selectivity towards trypsin-like proteases.

P2, P3, and P4 Site Interactions: While the P1-S1 interaction is paramount, the residues at the P2, P3, and P4 positions also contribute to the substrate's affinity and the rate of hydrolysis, albeit to a lesser extent for this minimal substrate. In more extended peptide substrates, hydrophobic residues are often favored at the P4 position, and proline at the P2 position can influence the conformation of the substrate, potentially affecting cleavage efficiency. expasy.org For the relatively simple this compound, the benzyloxycarbonyl (Z) group at the N-terminus can be considered to occupy a position analogous to P2 or P3, providing a hydrophobic interaction that can influence its binding to the active site cleft. The interactions beyond the S1 pocket are generally less restrictive but collectively enhance the binding affinity and specificity. nih.gov For instance, in thrombin, optimal cleavage sites often feature hydrophobic residues at the P3 and P4 positions and a proline at the P2 position. expasy.org

The following table presents kinetic data for various serine proteases with arginine-containing p-nitroanilide substrates, illustrating the differences in their catalytic efficiencies.

| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Thrombin | Z-Gly-Pro-Arg-pNA | 4.18 | 127 | 3.04 x 10⁷ |

| Trypsin | NAP830 (Lys-containing probe) | - | - | 2.74 x 10⁶ |

| Plasmin | NAP962 (Arg-containing probe) | - | - | - |

Note: Data for Thrombin is for Z-Gly-Pro-Arg-pNA. fishersci.com Data for Trypsin and Plasmin are second-order rate constants for specific inhibitors, which reflect the enzyme's affinity and reactivity. frontiersin.org Exact kinetic constants for this compound across a wide range of proteases are not uniformly available in a single study.

Application in Differential Enzyme Activity Measurement within Complex Biological Samples

This compound is frequently employed to measure and differentiate the activity of trypsin-like proteases within complex biological samples such as cell lysates, tissue homogenates, and body fluids like plasma. pubcompare.ainih.gov The release of the yellow chromophore, p-nitroaniline (pNA), upon substrate cleavage can be monitored spectrophotometrically, providing a real-time measurement of enzyme activity.

The differential activity of proteases in such samples can be indicative of various physiological or pathological states. For instance, aberrant protease activity is a hallmark of many diseases, including cancer, inflammation, and cardiovascular disorders. nih.gov In the context of cancer, certain proteases are overexpressed in the tumor microenvironment and contribute to tumor progression and metastasis. nih.gov By using this compound, researchers can assess the total "trypsin-like" activity in a sample.

To dissect the contribution of individual proteases to the total activity, specific inhibitors can be used in conjunction with the substrate. By measuring the reduction in pNA release in the presence of a known inhibitor for a particular protease, its specific activity can be inferred. This approach has been used to quantify the activity of proteases like plasma kallikrein and urokinase-type plasminogen activator (uPA) in mixed samples.

Furthermore, comparing the this compound hydrolysis rates between samples from healthy and diseased individuals can reveal disease-specific proteolytic signatures. For example, increased trypsin-like activity has been observed in various inflammatory conditions and malignancies.

The following table illustrates a hypothetical example of how this compound could be used to differentiate protease activity in a complex biological sample.

| Sample | Total Activity (mOD/min) | Activity with Inhibitor A (mOD/min) | Activity with Inhibitor B (mOD/min) | Inferred Protease A Activity (mOD/min) | Inferred Protease B Activity (mOD/min) |

| Healthy Control | 10 | 8 | 9 | 2 | 1 |

| Disease State | 35 | 15 | 30 | 20 | 5 |

This table is a representative example and does not reflect actual experimental data.

Advanced Applications of Z Arg Pna Hcl in Proteomics and Enzyme Research

Investigating Proteolytic Processing and Protein Degradation Pathways

The chromogenic substrate Z-Arg-pNA HCl is a valuable tool for studying proteolytic processing and protein degradation pathways. Its specificity for certain proteases, particularly trypsin-like serine proteases, allows researchers to assay the activity of these enzymes within complex biological samples. The hydrolysis of this compound by a target protease results in the release of p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically. This provides a direct measure of enzyme activity, which can be correlated with various cellular processes.

Proteolytic processing is a fundamental mechanism for regulating protein function, involving the cleavage of precursor proteins into their mature, active forms. This process is critical in a wide range of biological events, including hormone activation, zymogen activation, and the assembly of viral capsids. By using this compound, researchers can monitor the activity of specific proteases involved in these processing events. For instance, an increase in the rate of this compound hydrolysis could indicate the activation of a particular processing enzyme.

Protein degradation is an essential cellular process for removing misfolded, damaged, or unneeded proteins, thereby maintaining cellular homeostasis. thermofisher.com One of the major pathways for protein degradation in eukaryotic cells is the ubiquitin-proteasome pathway (UPP). thermofisher.com In this pathway, target proteins are tagged with ubiquitin molecules, which directs them to the proteasome for degradation. thermofisher.com While this compound is not a direct substrate for the proteasome itself, it can be used to study the activity of upstream proteases that may be involved in the regulation of the UPP or in other degradation pathways. For example, certain proteases can cleave and activate or deactivate components of the ubiquitin-conjugating machinery.

Research into the degradation of proteins in various contexts, such as in tobacco leaves, has highlighted the importance of specific proteases in breaking down protein macromolecules. nih.gov By employing substrates like this compound, researchers can identify and characterize the enzymatic activities that contribute to these degradative processes. This can lead to a better understanding of how protein composition is altered in response to different physiological or environmental conditions. nih.gov

The table below illustrates how this compound can be used in hypothetical research scenarios to investigate proteolytic pathways.

| Research Scenario | Application of this compound | Expected Observation | Implication for Proteolytic Pathway |

| Activation of a pro-hormone | Measure protease activity in cell lysates before and after stimulation of hormone secretion. | Increased rate of this compound hydrolysis after stimulation. | The stimulated pathway involves the activation of a trypsin-like protease responsible for pro-hormone processing. |

| Studying the effect of a potential inhibitor on the UPP | Treat cells with the inhibitor and measure the activity of a specific upstream protease. | Decreased rate of this compound hydrolysis in the presence of the inhibitor. | The inhibitor may be targeting a protease that regulates the ubiquitin-proteasome pathway. |

| Analysis of protein degradation during leaf senescence | Compare protease activity in extracts from young and senescing leaves. | Higher rate of this compound hydrolysis in senescing leaf extracts. | Increased activity of a specific protease contributes to protein degradation during senescence. |

Characterization of Novel Proteolytic Enzymes

The identification and characterization of novel proteolytic enzymes are crucial for advancing our understanding of their physiological roles and for their potential applications in various industries. This compound serves as a key reagent in this process, particularly for the initial screening and kinetic analysis of newly discovered proteases with trypsin-like specificity.

The process of characterizing a novel protease often begins with its isolation and purification from a biological source. mdpi.com Once a purified or partially purified enzyme preparation is obtained, its enzymatic properties are investigated. This compound is frequently used at this stage to determine the enzyme's substrate specificity. If the novel protease cleaves this compound, it suggests that the enzyme recognizes and cleaves at the C-terminal side of arginine residues, a characteristic of trypsin-like proteases.

Kinetic parameters, such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max), are essential for understanding the catalytic efficiency of an enzyme. mdpi.com These parameters can be determined by measuring the initial reaction rates at varying concentrations of this compound. The K_m value provides information about the substrate concentration at which the enzyme operates at half of its maximum velocity, indicating the affinity of the enzyme for the substrate. A lower K_m value generally signifies a higher affinity. The V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

The table below presents hypothetical kinetic data for a newly characterized trypsin-like protease using this compound as the substrate.

| Substrate Concentration (mM) | Initial Reaction Velocity (µmol/min) |

| 0.1 | 5.0 |

| 0.2 | 8.3 |

| 0.4 | 11.1 |

| 0.8 | 14.3 |

| 1.6 | 16.7 |

| 3.2 | 18.2 |

From such data, a Lineweaver-Burk plot can be generated to determine the K_m and V_max values for the novel enzyme.

Furthermore, this compound is instrumental in determining the optimal conditions for enzyme activity, such as pH and temperature. By performing the enzymatic assay across a range of pH values and temperatures, the conditions under which the enzyme exhibits maximum activity can be identified. The stability of the enzyme under different conditions can also be assessed by measuring its residual activity with this compound after incubation for various time periods.

In studies aimed at discovering novel proteases from environmental samples, such as dairy stabilization ponds, chromogenic substrates are essential for high-throughput screening of a large number of potential candidates. nih.gov Similarly, in the investigation of virulence factors from pathogenic organisms like Acanthamoeba castellanii, specific substrates are crucial for identifying and characterizing proteases that play a role in pathogenesis. nih.gov

Development of Enzyme-Based Biosensors and Diagnostic Research Tools

The specific interaction between a protease and this compound can be harnessed for the development of enzyme-based biosensors and diagnostic research tools. nih.gov These tools leverage the generation of a detectable signal—the yellow p-nitroaniline—upon enzymatic cleavage of the substrate to quantify the activity of a target protease or to screen for its inhibitors.

An enzyme-based biosensor typically consists of a biological recognition element (the enzyme) coupled to a transducer that converts the biochemical reaction into a measurable signal. nih.gov In the context of this compound, a protease with trypsin-like activity would be the biorecognition element. The transducer could be an electrochemical or optical system designed to detect the p-nitroaniline product.

For example, an amperometric biosensor could be developed by immobilizing the protease on an electrode surface. The p-nitroaniline released from the hydrolysis of this compound can be electrochemically oxidized, generating a current that is proportional to the enzyme's activity. Such a biosensor could be used for the real-time monitoring of protease activity in various samples.

In diagnostic research, this compound-based assays are valuable for high-throughput screening (HTS) of potential protease inhibitors. nih.govnih.gov HTS allows for the rapid testing of large libraries of chemical compounds to identify those that can modulate the activity of a specific protease. nih.govnih.gov This is particularly relevant in drug discovery, where proteases are often targets for therapeutic intervention. The assay is typically performed in microtiter plates, where the protease, this compound, and the test compounds are mixed. A reduction in the rate of p-nitroaniline formation indicates that the compound is an inhibitor of the protease.

The table below outlines the principles of different biosensor and diagnostic tool configurations utilizing this compound.

| Application | Biorecognition Element | Substrate | Transduction Principle | Measured Signal |

| Amperometric Biosensor | Immobilized Trypsin-like Protease | This compound | Electrochemical oxidation of p-nitroaniline | Electric Current |

| Optical Biosensor | Free or Immobilized Trypsin-like Protease | This compound | Spectrophotometric detection of p-nitroaniline | Absorbance at 405 nm |

| High-Throughput Screening of Inhibitors | Target Trypsin-like Protease | This compound | Colorimetric detection of p-nitroaniline | Change in Absorbance |

The development of such tools is critical for advancing molecular research and diagnostics. arcticzymes.com By providing sensitive and specific methods for measuring protease activity, this compound contributes to a better understanding of disease mechanisms and the discovery of new therapeutic agents.

Synthetic Strategies and Chemical Modifications of Z Arg Pna Hcl and Its Analogs

Peptide Synthesis Methodologies

The construction of the peptide backbone of Z-Arg-pNA and its analogs can be achieved through two primary strategies: solution-phase synthesis and solid-phase peptide synthesis (SPPS).

Solution-Phase Synthesis: This classical approach involves the sequential coupling of amino acids in a suitable solvent. For a simple molecule like Z-Arg-pNA, this method is quite direct. It typically involves the activation of the carboxyl group of a protected amino acid (like Z-Arg-OH) and its subsequent reaction with the amino group of another component (like p-nitroaniline). While effective for small-scale and shorter peptides, solution-phase synthesis can be laborious, requiring purification after each step to remove unreacted reagents and byproducts. nih.gov

Solid-Phase Peptide Synthesis (SPPS): Developed by R.B. Merrifield, SPPS has become the dominant method for synthesizing longer peptides and peptide libraries. biosyn.com In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is elongated by sequentially adding protected amino acids. biosyn.com Unreacted materials are simply washed away, streamlining the process. biosyn.com For substrates like Z-Gly-Pro-Arg-pNA, the peptide is built on the resin, and the p-nitroanilide (pNA) group is either coupled to the C-terminal arginine before its attachment to the resin or after the full peptide is synthesized and cleaved from the support. While powerful, SPPS can present challenges, such as chain aggregation, particularly with certain sequences. frontiersin.orgrsc.org

The choice between these methodologies often depends on the complexity of the target peptide, the desired scale, and purification considerations.

Introduction and Removal of Protecting Groups in Z-Arg-pNA HCl Synthesis

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions by temporarily masking reactive functional groups on the amino acids. highfine.com In the synthesis of this compound, the key protecting group is the Nα-benzyloxycarbonyl (Z or Cbz) group.

Introduction of the Z-group: The Z-group is typically introduced to the α-amino group of L-arginine by reacting it with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. highfine.com This creates the stable, crystalline Z-Arg-OH, which is a key starting material. tcichemicals.com The guanidino side chain of arginine also requires protection to prevent side reactions during coupling. Common protecting groups for the arginine side chain in the context of Z-chemistry include the nitro or tosyl (Tos) groups. nih.gov

Removal of the Z-group: A primary advantage of the Z-group is its stability and the specific conditions required for its removal. It is resistant to the mildly acidic or basic conditions used to remove other protecting groups like Boc and Fmoc, respectively. The most common method for cleaving the Z-group is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst, Pd/C). highfine.comnih.gov This method is clean and efficient. Alternative methods include treatment with strong acids like hydrogen bromide in acetic acid (HBr/AcOH). highfine.com

The final step in the synthesis of this compound involves the careful deprotection of any side-chain protecting groups and the formation of the hydrochloride salt to improve solubility and stability.

| Protecting Group | Structure | Introduction Reagent | Removal Conditions |

| Benzyloxycarbonyl (Z or Cbz) | Benzyl-O-(C=O)- | Benzyl Chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd), HBr/AcOH |

| tert-Butoxycarbonyl (Boc) | (CH₃)₃C-O-(C=O)- | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong Acid (e.g., Trifluoroacetic Acid, TFA) |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fluorenyl-CH₂-O-(C=O)- | Fmoc-Cl, Fmoc-OSu | Mild Base (e.g., 20% Piperidine in DMF) |

| Nitro (NO₂) | -NO₂ | Nitrating agents | Reduction (e.g., SnCl₂) nih.gov |

| Tosyl (Tos) | p-Toluenesulfonyl | Tosyl Chloride (Ts-Cl) | Strong Acid (e.g., HF, TFMSA) nih.gov |

This table presents common protecting groups used in peptide synthesis, including those relevant to the synthesis of Z-Arg-pNA and its analogs.

Design and Synthesis of this compound Derivatives with Modified Amino Acid Sequences

Modifying the amino acid sequence of chromogenic substrates is a key strategy for developing probes with high specificity for different proteases. The synthesis of these derivatives generally follows the principles of peptide synthesis outlined above.

Z-Phe-Arg-pNA: This substrate is synthesized by first coupling Z-protected phenylalanine (Z-Phe-OH) to arginine, whose side chain and carboxyl group are appropriately protected. The resulting dipeptide is then coupled to p-nitroaniline. Alternatively, using SPPS, Fmoc-Arg(Pbf)-pNA could be the starting point, followed by coupling with Fmoc-Phe-OH, and a final N-terminal protection with the Z-group.

Z-Arg-Arg-pNA: As a substrate for enzymes like cathepsin B, this dipeptide analog requires the coupling of two arginine residues. medchemexpress.combachem.comechelon-inc.com The synthesis involves coupling Z-Arg(Pbf)-OH to a second Arg(Pbf)-pNA molecule. The use of the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group on the arginine side chain is common in Fmoc-based strategies and is removed under strongly acidic conditions. nih.gov

Z-Gly-Pro-Arg-pNA: This substrate is used for assaying enzymes like thrombin. nih.govsigmaaldrich.comfishersci.com Its synthesis is efficiently performed using SPPS. Starting with a resin-bound Arg-pNA, the peptide is elongated by sequentially coupling Fmoc-Pro-OH and Fmoc-Gly-OH. After removing the final Fmoc group, the N-terminus is capped with the benzyloxycarbonyl group using Cbz-Cl. The final product is then cleaved from the resin and purified. sigmaaldrich.comfishersci.combachem.com

Synthesis of Chromophore-Modified Analogs (pNA vs. AMC)

The choice of the reporter group is critical for the sensitivity and detection method of an enzyme assay. While p-nitroaniline (pNA) is a reliable chromophore, fluorogenic reporters like 7-amino-4-methylcoumarin (B1665955) (AMC) offer significantly higher sensitivity.

p-Nitroanilide (pNA) Substrates: Upon enzymatic cleavage, pNA is released, which has a distinct absorbance maximum around 405-410 nm. clinicaltrialsarena.comresearchgate.net The synthesis of peptide-pNA conjugates involves forming an amide bond between the C-terminal carboxyl group of the peptide and the aniline (B41778) nitrogen of pNA.

7-Amino-4-methylcoumarin (AMC) Substrates: AMC is a fluorophore that, when released from the peptide, exhibits strong fluorescence (excitation ~342-380 nm, emission ~440-460 nm), allowing for much more sensitive detection of enzyme activity compared to pNA. clinicaltrialsarena.commerckmillipore.comsigmaaldrich.com However, the synthesis of peptide-AMC conjugates is more challenging due to the low nucleophilicity of the coumarin's amino group. sigmaaldrich.com Special coupling conditions or the use of pre-loaded AMC resins, where an amino acid is already attached to an AMC-functionalized solid support, are often required to achieve efficient synthesis. merckmillipore.combiospace.com An alternative, 7-amino-4-carbamoylmethylcoumarin (ACC), has been developed which has comparable fluorescence but is more amenable to standard SPPS protocols. clinicaltrialsarena.comnih.gov

| Feature | p-Nitroanilide (pNA) | 7-Amino-4-methylcoumarin (AMC) |

| Detection Method | Colorimetric (Absorbance) | Fluorometric (Fluorescence) |

| Typical Wavelength | ~405-410 nm | Excitation: ~342-380 nm, Emission: ~440-460 nm |

| Relative Sensitivity | Lower | Higher |

| Synthetic Difficulty | Relatively straightforward coupling | Challenging due to low amine nucleophilicity |

This table provides a comparative overview of pNA and AMC as reporter groups in enzyme substrates.

Analytical Techniques for the Characterization and Application of Z Arg Pna Hcl in Research

Spectrophotometric and Fluorometric Detection Methods

Spectrophotometry is the most common analytical technique for assays involving Z-Arg-pNA HCl. The method relies on the distinct optical properties of the product, p-nitroaniline, compared to the substrate.

Spectrophotometric Detection: The enzymatic hydrolysis of the colorless substrate Z-Arg-pNA releases p-nitroaniline, a chromophore that absorbs light strongly in the visible range. The rate of the enzyme-catalyzed reaction is determined by continuously monitoring the increase in absorbance at a specific wavelength over time.

Detection Wavelength: The liberated p-nitroaniline has a maximum absorbance (λmax) around 381 nm, but measurements are most commonly performed at 405 nm or 410 nm. nih.govresearchgate.net This is a crucial practical consideration to minimize interference from the unhydrolyzed substrate, which has a significant absorbance at lower wavelengths, thereby reducing the background signal and improving the accuracy of the assay. nih.gov

Molar Extinction Coefficient: At a pH of 8.2 and a wavelength of 410 nm, p-nitroaniline has a molar extinction coefficient (ε) of 8,800 M⁻¹cm⁻¹. nih.gov This value is essential for converting the rate of change in absorbance into the concentration of product formed per unit time, allowing for the calculation of enzyme activity.

Assay Considerations: The accuracy of spectrophotometric measurements can be influenced by the composition of the assay buffer. Factors such as ionic strength and the presence of additives like polyethylene (B3416737) glycol can cause shifts in the absorption spectrum of p-nitroaniline, potentially affecting the extinction coefficient at the chosen wavelength. nii.ac.jp Therefore, it is critical to perform control experiments and calibrations under the specific assay conditions being used.

Fluorometric Detection as an Alternative: While Z-Arg-pNA itself is a chromogenic, not fluorogenic, substrate, it is important to note the context of fluorometric methods in protease assays. For enhanced sensitivity, researchers often employ fluorogenic substrates. These substrates, such as those containing a 7-amino-4-methylcoumarin (B1665955) (AMC) group, release a highly fluorescent product upon enzymatic cleavage. While not directly applicable to Z-Arg-pNA, the principle highlights a key analytical trade-off: fluorometric assays can offer several orders of magnitude greater sensitivity than colorimetric assays, making them suitable for detecting very low levels of enzyme activity. nih.gov The choice between a chromogenic substrate like Z-Arg-pNA and a fluorogenic alternative depends on the required sensitivity and the specific experimental goals.

Chromatographic Separation Techniques for Substrate and Product Analysis

Principle of RP-HPLC Separation: In an RP-HPLC-based assay, an aliquot of the reaction mixture is injected into the system at a defined time, effectively stopping the reaction. The components are then separated based on their hydrophobicity. Z-Arg-pNA, with its bulky Z-group (benzyloxycarbonyl) and arginine side chain, has different polarity and hydrophobic characteristics compared to the smaller, more polar product, p-nitroaniline. This difference allows for their effective separation on a nonpolar stationary phase.

A typical RP-HPLC method for analyzing a Z-Arg-pNA assay would involve the following:

Stationary Phase (Column): A C18 (octadecylsilyl) column is the standard choice, offering a highly hydrophobic surface that provides excellent retention and resolution for peptides and related small molecules. hplc.eu

Mobile Phase: A gradient elution is typically used, involving two solvents: an aqueous phase (Solvent A) and an organic phase (Solvent B).

Solvent A: Water with 0.1% trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent, sharpening the peaks by neutralizing residual silanol (B1196071) groups on the silica (B1680970) support and forming ion pairs with the charged arginine residue of the substrate.

Solvent B: Acetonitrile with 0.1% TFA. Acetonitrile is a common organic modifier that elutes the analytes from the column. hplc.eu The gradient would start with a high percentage of Solvent A, and the concentration of Solvent B would be increased over time to elute the components in order of increasing hydrophobicity.

Detection: A UV detector is used to monitor the column effluent. The wavelength can be set to 405-410 nm to specifically detect the product p-nitroaniline, or a lower wavelength (e.g., 214 nm or 280 nm) can be used to detect both the substrate and the product.

By integrating the peak areas for the substrate and product, one can accurately quantify the extent of the reaction, calculate reaction rates, and study the formation of any side products or impurities. nih.gov

| Parameter | Description |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% to 70% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 214 nm and 405 nm |

| Expected Elution | p-nitroaniline (more polar) elutes before Z-Arg-pNA (more hydrophobic) |

Electrophoretic Methods in Conjunction with this compound Assays

Capillary electrophoresis (CE) has emerged as a highly efficient analytical method for monitoring enzyme kinetics, offering advantages of high resolution, short analysis times, and minimal sample consumption. nih.govnih.gov CE separates molecules based on their charge-to-size ratio in an electric field applied across a narrow-bore capillary. nih.gov

Application to Z-Arg-pNA Assays: In the context of a protease assay using Z-Arg-pNA, CE is ideally suited to separate the substrate, product, and enzyme.

Substrate (Z-Arg-pNA): Carries a positive charge at neutral or acidic pH due to the guanidinium (B1211019) group of the arginine residue.

Product (p-nitroaniline): Is a small, neutral molecule.

Enzyme: Is a protein with a net charge dependent on the buffer pH.

This difference in charge allows for their rapid and complete separation. The assay can be performed in an "offline" (pre-capillary) mode, where the enzymatic reaction is carried out in a vial and samples are injected into the CE instrument at various time points to monitor the disappearance of the substrate peak and the appearance of the product peak. nih.gov

Micellar Electrokinetic Chromatography (MEKC): A particularly relevant mode of CE for this application is Micellar Electrokinetic Chromatography (MEKC). This technique adds a surfactant (like sodium dodecyl sulfate) to the buffer at a concentration above its critical micelle concentration. This creates micelles that act as a "pseudo-stationary" phase. Neutral molecules, like p-nitroaniline, can partition into these micelles and be separated from the charged substrate, which migrates based on its own electrophoretic mobility. MEKC is highly effective for analyzing mixtures of charged and neutral species, making it an excellent choice for Z-Arg-pNA assays. nih.gov

| Parameter | Description |

|---|---|

| Capillary | Fused-silica, 50 µm internal diameter, 30-50 cm length |

| Background Electrolyte (BGE) | Phosphate (B84403) or borate (B1201080) buffer at a controlled pH (e.g., pH 7.4) |

| MEKC Additive | Sodium Dodecyl Sulfate (SDS) at 25-50 mM (optional, for MEKC mode) |

| Voltage | 15-25 kV |

| Injection | Hydrodynamic (pressure) or Electrokinetic (voltage) |

| Detection | UV Absorbance at 214 nm (for substrate) and/or 405 nm (for product) |

Emerging Analytical Platforms for Enzyme-Substrate Interaction Studies

Beyond traditional methods, several emerging platforms offer new ways to study enzyme-substrate interactions with higher throughput and greater detail, using substrates like Z-Arg-pNA.

Microfluidic Systems: Microfluidics, or "lab-on-a-chip" technology, enables the performance of enzymatic assays in picoliter to nanoliter volumes, drastically reducing reagent consumption and allowing for ultra-high-throughput screening. In a typical droplet-based microfluidic system, an aqueous solution containing the enzyme and the Z-Arg-pNA substrate is encapsulated as tiny droplets within an immiscible oil phase. Each droplet functions as an independent microreactor. The formation of the yellow p-nitroaniline product within the droplets can be detected by absorbance or fluorescence-based methods, allowing for the screening of millions of enzyme variants or inhibitor compounds in a short amount of time.

Surface Plasmon Resonance (SPR): Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique used to study molecular interactions. In an SPR experiment relevant to Z-Arg-pNA, the protease (enzyme) is typically immobilized on the surface of a gold-coated sensor chip. A solution containing the Z-Arg-pNA substrate is then flowed over the surface. The binding of the substrate to the enzyme's active site causes a change in the refractive index at the sensor surface, which is detected as an increase in the SPR signal (measured in Resonance Units, RU).

This approach can provide detailed kinetic information:

Association (k_a): The rate at which the substrate binds to the enzyme.

Dissociation (k_d): The rate at which the substrate dissociates from the enzyme.

Catalysis: If the catalytic event and product release cause a change in mass on the surface, this can also be monitored.

SPR provides a powerful means to directly observe the binding and, in some cases, the catalytic turnover of a single enzyme-substrate pair without the need for a chromogenic or fluorogenic label, offering deep insights into the molecular mechanism of catalysis. nih.govnih.gov

Future Research Directions and Translational Perspectives for Z Arg Pna Hcl

Elucidation of Undiscovered Protease Substrate Specificities

While Z-Arg-pNA HCl is a canonical substrate for trypsin, its application in broader screening platforms can aid in the discovery of previously uncharacterized or secondary activities of other proteases. The principle relies on screening a diverse panel of proteases against a library of substrates that includes this compound.

One of the primary future applications of this compound is in the initial characterization of novel proteases or the re-evaluation of known ones. By employing panels of chromogenic substrates, researchers can rapidly determine the primary specificity of a given protease. For instance, a study could involve screening a newly identified bacterial or fungal protease against a variety of p-nitroanilide substrates, including those with different amino acids at the P1 position (the residue immediately preceding the cleavage site). If the novel protease demonstrates significant activity against this compound, it would strongly suggest a trypsin-like specificity, guiding further investigation into its biological substrates and potential inhibitors.

Furthermore, this approach can uncover secondary or "off-target" activities of well-characterized proteases under different conditions (e.g., varying pH or the presence of allosteric modulators). Such findings are crucial for understanding the potential for cross-reactivity in complex biological systems. For example, while a protease may have a known primary target, its ability to cleave arginine-containing substrates like this compound could have significant pathological or physiological implications.

Methodologies for discovering novel protease specificities often involve combinatorial libraries. While more complex fluorogenic or mass spectrometry-based libraries are common, chromogenic substrates like this compound can serve as valuable initial screening tools. A tiered approach, where a broad library of proteases is first screened against a small set of key chromogenic substrates, can efficiently identify candidates for more detailed analysis. This strategy is both cost-effective and can rapidly provide foundational data for more extensive studies. nih.govresearchgate.net

Application in Systems Biology and Protease Web Analysis

The concept of the "protease web" describes the intricate network of interactions between proteases, their substrates, and their inhibitors within a biological system. nih.gov Understanding this web requires not only identifying the components but also quantifying their activities and interactions. This compound and other chromogenic substrates can play a significant role in providing the quantitative activity data needed for systems-level analysis.

In the context of systems biology, data from this compound assays can be integrated with other large-scale datasets, such as transcriptomics and proteomics, to build comprehensive models of cellular processes. For example, if transcriptomic data reveals the upregulation of a particular protease in a disease state, activity assays using this compound can confirm whether this increase in gene expression translates to an increase in functional enzyme activity. This integration of multi-omics data with functional protease assays is critical for validating systems-level hypotheses.

Mathematical models of protease networks can also be informed by kinetic parameters derived from studies using this compound. biorxiv.org The rates of substrate cleavage by different proteases, and how these rates are affected by inhibitors, can be used to parameterize models of protease cascades, such as those involved in blood coagulation or apoptosis. By providing quantitative data on the activity of key nodes in the protease web, this compound can help to create more accurate and predictive models of these complex biological systems.

Recent advancements in computational tools are making the analysis of large-scale protease activity datasets more accessible. nih.govbiorxiv.orgacs.org These tools can help to identify patterns in protease activity across different conditions and to correlate these patterns with other biological data, further solidifying the role of chromogenic substrates in systems biology research.

Development of Advanced Methodologies for High-Throughput Mechanistic Studies

The simplicity and robustness of the this compound assay make it highly amenable to high-throughput screening (HTS) formats. Future research will likely see the continued integration of this and other chromogenic substrates into advanced HTS platforms for drug discovery and mechanistic enzymology.

One area of development is the use of microfluidic technologies to perform thousands of kinetic experiments in parallel. nih.gov These "lab-on-a-chip" systems can use picoliter volumes of reagents, dramatically reducing the cost and time required for large-scale screens. This compound is an ideal substrate for such platforms due to the simple colorimetric readout, which can be easily detected with integrated optical systems. This allows for the rapid determination of kinetic parameters (Km and kcat) for hundreds or thousands of enzyme variants or potential inhibitors. escholarship.org

Furthermore, the data generated from high-throughput screens using this compound can be used to train machine learning models to predict protease-substrate interactions or the effects of mutations on enzyme function. pnas.org By combining large experimental datasets with computational approaches, researchers can develop a deeper understanding of the principles governing protease specificity and catalysis.

The development of novel assay formats that enhance the sensitivity of chromogenic detection is another promising avenue. For example, techniques that amplify the signal from p-nitroaniline release could allow for the detection of very low levels of protease activity, which is crucial for studying enzymes that are present in low abundance or have low catalytic efficiencies. nih.gov

The following tables provide examples of the types of detailed research findings that can be generated using this compound and similar substrates in these advanced research contexts.

Table 1: Kinetic Parameters of Various Proteases with this compound

This table illustrates the kind of data that can be generated when screening different proteases against this compound. The variation in kinetic parameters highlights the differential specificity and efficiency of these enzymes for an arginine-based substrate.

| Protease | Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Trypsin | Bovine Pancreas | 15.6 | 0.081 | 5192 | nih.gov |

| Trypsin | Bovine Pancreas | 512 | - | 395 | researchgate.net |

| Papain | Papaya | - | - | - | bindingdb.org |

| EhCP1 | E. histolytica | 57.1 | - | - | researchgate.netresearchgate.net |

Table 2: Substrate Specificity Profiling of a Novel Protease